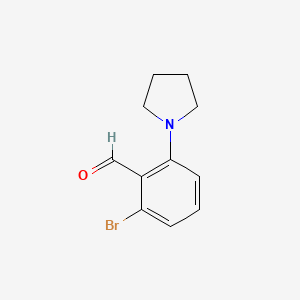

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

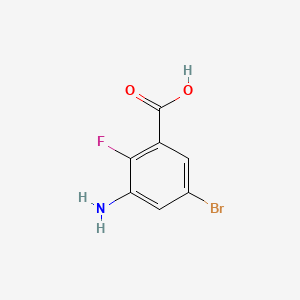

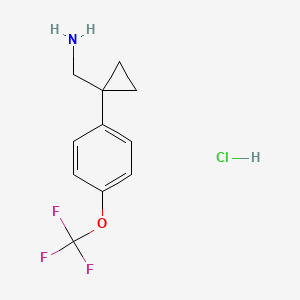

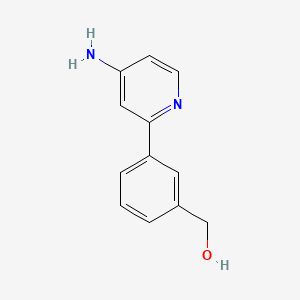

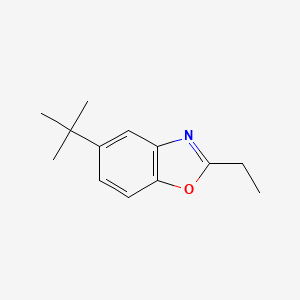

Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde” is characterized by a bromine atom attached to a benzaldehyde group, with a pyrrolidin-1-yl group attached to the benzene ring. The InChI code for this compound is 1S/C11H12BrNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde” include a molecular weight of 254.13 and a storage temperature of 2-8°C .科学的研究の応用

Intermediate for Anticancer Drugs : Zhang et al. (2018) describe the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde which is an important intermediate for small molecule anticancer drugs. They developed a high-yield synthetic method and optimized it for the production of this compound, underscoring its significance in anticancer drug development (Zhang et al., 2018).

Chiral Ligand in Asymmetric Synthesis : SoaiKenso and MukaiyamaTeruaki (1978) investigated the effects of solvents on the enantioface-differentiating addition of butyllithium to benzaldehyde using a chiral ligand derived from a similar pyrrolidine structure. This research highlights the use of such compounds in achieving high optical purity in asymmetric synthesis (SoaiKenso & MukaiyamaTeruaki, 1978).

Antibacterial and Antimycobacterial Activity : Belveren et al. (2017) synthesized highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, demonstrating their interesting antibacterial and antimycobacterial activity. This indicates the potential of such compounds in the development of new antimicrobial agents (Belveren et al., 2017).

Catalysis in Organic Reactions : Wang et al. (2021) synthesized a tetra-nuclear macrocyclic Zn(II) complex using a compound structurally similar to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. This complex was applied as a catalyst in the oxidation of benzyl alcohol, showcasing the role of such compounds in catalytic processes (Wang et al., 2021).

Polymer-Supported Reagents : Lundgren et al. (2003) described the use of polymer-supported pyridine-bis(oxazoline), derived from a structure related to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, in ytterbium-catalyzed silylcyanation of benzaldehyde. This highlights the utility of such compounds in developing reusable, efficient catalytic systems (Lundgren et al., 2003).

Safety And Hazards

将来の方向性

The future directions for “2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde” and similar compounds are likely to involve further exploration in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and medicinal chemists continue to design new pyrrolidine compounds with different biological profiles .

特性

IUPAC Name |

2-bromo-6-pyrrolidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKLFSBFDYBQIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743016 |

Source

|

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |

CAS RN |

1375069-38-7 |

Source

|

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)